molecular formula C19H33NO3 B14613618 2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one CAS No. 59684-32-1

2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one

Cat. No.: B14613618
CAS No.: 59684-32-1
M. Wt: 323.5 g/mol
InChI Key: WBKXZSFTPPFJCQ-UHFFFAOYSA-N
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Description

2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one is a complex organic compound that features a morpholine ring attached to a cyclododecanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one typically involves the reaction of cyclododecanone with morpholine and a suitable acylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclododecanone oxides.

    Reduction: Formation of cyclododecanol derivatives.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholin-4-yl)-3-oxopropanenitrile
  • 2-[(Morpholin-4-yl)ethyl]amino]pyridine-3-carbonitrile

Uniqueness

2-[3-(Morpholin-4-yl)-3-oxopropyl]cyclododecan-1-one is unique due to its cyclododecanone backbone, which imparts distinct chemical properties compared to other morpholine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

59684-32-1

Molecular Formula

C19H33NO3

Molecular Weight

323.5 g/mol

IUPAC Name

2-(3-morpholin-4-yl-3-oxopropyl)cyclododecan-1-one

InChI

InChI=1S/C19H33NO3/c21-18-10-8-6-4-2-1-3-5-7-9-17(18)11-12-19(22)20-13-15-23-16-14-20/h17H,1-16H2

InChI Key

WBKXZSFTPPFJCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=O)C(CCCC1)CCC(=O)N2CCOCC2

Origin of Product

United States

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